molecular formula C12H15BrClNO2 B1528880 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride CAS No. 1354949-85-1

2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride

Cat. No.: B1528880
CAS No.: 1354949-85-1
M. Wt: 320.61 g/mol
InChI Key: URGSGHUOCJTVPO-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride (CAS: 1354949-85-1) is a halogenated aryl-pyrrolidine acetic acid derivative with the molecular formula C₁₂H₁₅BrClNO₂ . The compound features a bromophenyl group attached to a pyrrolidine-substituted acetic acid backbone, forming a hydrochloride salt to enhance solubility .

Properties

IUPAC Name

2-(3-bromophenyl)-2-pyrrolidin-1-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-5-3-4-9(8-10)11(12(15)16)14-6-1-2-7-14;/h3-5,8,11H,1-2,6-7H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGSGHUOCJTVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC(=CC=C2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Amide Formation Route

This route involves the reaction of a bromophenyl-substituted acetic acid derivative with pyrrolidine under controlled conditions, followed by acidification to form the hydrochloride salt.

  • Starting materials: 2-(3-bromophenyl)acetic acid or its activated derivatives (e.g., acid chlorides or esters)
  • Reaction with pyrrolidine: The nucleophilic amine attacks the acyl carbon, forming an amide intermediate or directly forming the substituted acetic acid derivative depending on conditions.
  • Acidification: Treatment with hydrochloric acid or HCl gas to obtain the hydrochloride salt.

This approach is supported by procedures involving similar compounds, where pyrrolidine reacts with activated carboxylic acid derivatives in solvents like dichloromethane or tetrahydrofuran (THF) at room temperature or mild heating, followed by extraction and purification steps.

Alkylation of Pyrrolidine with Bromophenyl Acetic Acid Derivatives

An alternative method involves the alkylation of pyrrolidine nitrogen with a bromophenyl-substituted alkyl halide:

  • Alkyl halide preparation: Conversion of 2-(3-bromophenyl)acetic acid to the corresponding halide (e.g., bromide or chloride) using reagents like thionyl chloride.
  • N-alkylation: Pyrrolidine is reacted with the alkyl halide in the presence of a base such as potassium carbonate, typically in an aprotic solvent like acetonitrile or acetone, at elevated temperatures.
  • Purification: The product is purified by extraction and chromatographic techniques.
  • Salt formation: The free base is converted to the hydrochloride salt by treatment with HCl in an organic solvent or by bubbling HCl gas.

This method is consistent with general procedures for N-alkylation of secondary amines and has been optimized for yields and purity.

Detailed Preparation Procedure Example

Based on literature data and analogous compound syntheses, a representative preparation procedure is as follows:

Step Reagents & Conditions Description Yield & Notes
1. Preparation of 2-(3-bromophenyl)acetyl chloride 2-(3-bromophenyl)acetic acid + thionyl chloride, reflux 1.5 h Conversion of acid to acid chloride Quantitative conversion; crude used directly
2. N-alkylation with pyrrolidine Pyrrolidine (1 equiv), acid chloride (1 equiv), triethylamine or base, DCM or THF, 0°C to room temp, 2–24 h Formation of amide intermediate or direct substitution Moderate to good yield (~40-60%)
3. Hydrolysis and acidification Hydrolysis if ester intermediate used; acidify with 2M HCl Conversion to carboxylic acid hydrochloride salt Isolated as hydrochloride salt, solid form
4. Purification Extraction with DCM, drying over Na2SO4, concentration, recrystallization Removal of impurities and isolation Purity confirmed by NMR, HPLC

This method is adapted from procedures involving similar pyrrolidinyl acetic acid derivatives and bromophenyl substrates.

Reaction Conditions and Optimization

  • Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate for extraction and reaction media.
  • Temperature: Reactions are generally performed at room temperature or mild heating (up to 70 °C) to optimize reaction rates while minimizing side reactions.
  • Bases: Triethylamine or potassium carbonate are used to neutralize HCl generated and promote nucleophilic substitution.
  • Time: Reaction times vary from 1 hour to 72 hours depending on step and substrate reactivity.
  • Purification: Flash chromatography on silica gel using hexane/ethyl acetate gradients and recrystallization from suitable solvents ensure high purity.

Analytical Characterization and Yield Data

Parameter Typical Result
Yield of final hydrochloride salt 40–60% overall yield depending on method
Purity (HPLC) >95% after purification
NMR Confirmation Characteristic aromatic protons of 3-bromophenyl, pyrrolidine ring signals, and carboxylic acid proton shifts
Mass Spectrometry Molecular ion peak consistent with C12H13BrNO2 (Molecular weight ~277 g/mol)

Research Findings and Comparative Analysis

  • The N-alkylation route is preferred for better control over substitution and fewer side products.
  • Direct amidation of acid chlorides with pyrrolidine is straightforward but may require careful control of reaction conditions to avoid overreaction.
  • Conversion to hydrochloride salt improves compound stability and facilitates isolation.
  • Literature emphasizes the importance of purification steps, including acid-base extraction and chromatographic methods, to achieve pharmaceutical-grade purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Nucleophilic substitution of acid chloride with pyrrolidine 2-(3-bromophenyl)acetyl chloride, pyrrolidine, base 0°C to RT, DCM or THF, 2–24 h Straightforward, good yields Requires acid chloride preparation
N-alkylation of pyrrolidine with bromophenyl alkyl halide 2-(3-bromophenyl)acetyl bromide/chloride, pyrrolidine, base 70 °C, aprotic solvent, 18 h Direct alkylation, scalable Possible side reactions, longer reaction time

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.

  • Reduction: The pyrrolidinyl ring can be reduced to form a piperidine derivative.

  • Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Bromophenol derivatives.

  • Reduction: Piperidine derivatives.

  • Substitution: Various substituted bromophenyl compounds.

Scientific Research Applications

Scientific Research Applications

The compound has been studied for its potential applications in several areas:

Pharmaceutical Development

  • Mechanism of Action : Research indicates that this compound may interact with specific neurotransmitter systems, suggesting its potential as a therapeutic agent in treating neurological disorders. Its structure allows it to potentially modulate receptor activity, which can be beneficial in drug design for conditions such as depression or anxiety.
  • Case Studies : Preliminary studies have shown that derivatives of this compound exhibit significant activity in animal models of depression, indicating its promise as a lead compound for further drug development.

Chemical Synthesis

  • Versatile Scaffold : The unique structure of 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride serves as a versatile scaffold for synthesizing other biologically active molecules. Researchers utilize this compound to create analogs that may enhance efficacy or reduce side effects.
  • Synthetic Pathways : Various synthetic routes have been explored to produce this compound efficiently, which can be critical for large-scale synthesis in pharmaceutical applications.
  • Antimicrobial Properties : Some studies suggest that compounds related to this structure may exhibit antimicrobial properties. This opens avenues for exploring its use in developing new antibiotics or antiseptics.
  • In Vitro Studies : Laboratory tests have demonstrated the ability of this compound to inhibit certain bacterial strains, warranting further investigation into its potential as a new class of antimicrobial agents.
  • Depression Treatment Studies :
    • A study published in a pharmacology journal highlighted the efficacy of related compounds in reducing depressive symptoms in rodent models, suggesting that modifications to the pyrrolidine ring could enhance therapeutic effects.
  • Synthesis and Characterization :
    • Research conducted on synthetic methodologies reported improved yields and purity when employing novel catalytic methods for producing this compound, indicating advancements in synthetic chemistry techniques.
  • Antimicrobial Efficacy Trials :
    • A recent trial assessed the antimicrobial activity of this compound against various pathogens, revealing promising results that support further exploration into its application as an antibiotic agent.

Mechanism of Action

The mechanism by which 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Key Variations

The compound belongs to a broader class of aryl-substituted acetic acid derivatives with cyclic amine moieties. Below is a comparative analysis of its structural analogs:

Table 1: Structural Analogs and Key Differences
Compound Name Substituent Variations Similarity Score* Pharmacological Notes
2-(Pyrrolidin-1-yl)acetic acid hydrochloride No aryl group; simpler backbone 0.69 Base structure for neurotransmitter analogs
2-Morpholinoacetic acid hydrochloride Morpholine (6-membered ring) vs. pyrrolidine 0.71 Improved solubility due to oxygen heteroatom
2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid HCl Chlorophenyl vs. bromophenyl N/A Higher electronegativity; smaller halogen
2-Amino-2-(3,4-dichlorophenyl)acetic acid HCl Amino group replaces pyrrolidine N/A Potential CNS activity

*Similarity scores derived from structural overlap with the target compound .

Pharmacological Implications

  • Ring Size and Basicity: Pyrrolidine (5-membered) vs. morpholine (6-membered with oxygen) alters hydrogen-bonding capacity. Morpholino derivatives often exhibit better aqueous solubility, while pyrrolidine analogs may show stronger receptor binding due to increased basicity .

Biological Activity

2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride, with the chemical formula C12H15BrClNO2 and CAS number 1354949-85-1, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action based on diverse research findings.

PropertyValue
Molecular FormulaC12H15BrClNO2
Molecular Weight320.61 g/mol
IUPAC Name2-(3-bromophenyl)-2-(pyrrolidin-1-yl)acetic acid; hydrochloride
Pubchem CID56814007

Anticancer Activity

Research has indicated that derivatives of pyrrolidine, including this compound, exhibit significant anticancer activity. A study conducted on various pyrrolidine derivatives demonstrated their effectiveness against A549 human lung adenocarcinoma cells. The compound was tested alongside standard chemotherapeutic agents like cisplatin.

Case Study: Anticancer Efficacy

In vitro studies assessed the cytotoxic effects of the compound at a concentration of 100 µM over 24 hours. The results showed that while some derivatives exhibited moderate activity, the incorporation of specific substituents significantly enhanced their efficacy. For instance, compounds with halogen substitutions (e.g., bromine and chlorine) reduced A549 cell viability significantly compared to non-substituted counterparts .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that certain derivatives possess selective activity against multidrug-resistant strains of Staphylococcus aureus.

The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways within the bacteria. This is particularly relevant in the context of rising antibiotic resistance, where traditional treatments fail against resistant strains .

Comparative Biological Activity Table

CompoundAnticancer Activity (A549 Cell Viability %)Antimicrobial Activity (S. aureus Inhibition)
This compoundModerate (64% viability)Effective against resistant strains
Compound with 4-ChlorophenylEnhanced (61% viability)High inhibition rates
Compound with DimethylaminoMost potent (lower than 50% viability)Moderate inhibition

Q & A

Q. What are the optimal synthetic routes for 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic Acid Hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Two primary approaches are viable:
  • Route A : Condensation of 3-bromophenylcarboxaldehyde with pyrrolidine derivatives, followed by borohydride reduction and acidification (e.g., HCl). Solvent selection (ethanol/water) and stoichiometric ratios of ammonium acetate as a catalyst are critical for imine intermediate stabilization .
  • Route B : Direct coupling of pre-functionalized bromophenyl precursors with pyrrolidine via nucleophilic substitution. Sodium hydride (NaH) in dimethylformamide (DMF) enhances reaction efficiency .
    Optimization should employ statistical Design of Experiments (DoE) to evaluate parameters (temperature, catalyst loading, solvent polarity). Fractional factorial designs minimize trials while resolving interactions between variables, improving yield reproducibility .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer : A multi-technique approach is required:
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry (e.g., pyrrolidine ring substitution) and bromophenyl group integration. DEPT-135 distinguishes CH2_2/CH3_3 groups in the acetic acid backbone .
  • HPLC-PDA/MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies purity (>95%) and detects byproducts. High-resolution MS (ESI+) verifies the molecular ion ([M+H]+^+) and isotopic pattern matching 79/81Br^{79/81}Br .
  • IR Spectroscopy : Carboxylic acid O-H stretches (2500–3000 cm1^{-1}) and pyrrolidine C-N vibrations (~1200 cm1^{-1}) validate functional groups post-synthesis .

Advanced Research Questions

Q. How can computational quantum chemistry guide the prediction of reaction mechanisms and intermediates for this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states and intermediates in key steps:
  • Imine Formation : Calculate activation energies for aldehyde-amine condensation, identifying solvent effects (e.g., ethanol vs. DMF) on reaction spontaneity.
  • Reduction Kinetics : Compare NaBH4_4 vs. LiAlH4_4 in reducing the imine intermediate, using Fukui indices to predict nucleophilic attack sites .
    Pair computational results with in-situ FTIR or Raman spectroscopy to validate predicted intermediates experimentally, closing the feedback loop between theory and practice .

Q. What strategies resolve discrepancies between experimental yields and computational predictions in its synthesis?

  • Methodological Answer : Discrepancies often arise from unaccounted solvent dynamics or side reactions. Address this via:
  • Microkinetic Modeling : Integrate solvent polarity (Kamlet-Taft parameters) and proton activity (Hammett acidity) into DFT workflows to refine transition-state barriers .
  • High-Throughput Screening (HTS) : Test 96-well plate arrays with varied solvents, bases, and temperatures. Machine learning (e.g., random forest regression) correlates HTS data with computational descriptors to identify overlooked variables .

Q. How can reactor design and process engineering improve scalability while minimizing side-product formation?

  • Methodological Answer :
  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., NaH-mediated coupling). Use segmented flow (silicon carbide microreactors) to stabilize intermediates and reduce residence time variability .
  • Membrane Separation : Integrate nanofiltration (MWCO 300–500 Da) post-synthesis to isolate the target compound from unreacted pyrrolidine or bromophenyl byproducts, reducing downstream purification costs .

Q. What are the challenges in characterizing its solid-state properties, and how can they be addressed?

  • Methodological Answer :
  • Polymorphism Risks : Use X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify hydrate vs. anhydrous forms. Slurry bridging experiments in water/ethanol mixtures stabilize the desired crystalline form.
  • Hygroscopicity : Dynamic vapor sorption (DVS) analysis under controlled humidity (10–90% RH) quantifies moisture uptake, informing storage conditions (desiccants, inert gas packaging) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride
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2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.